molecular formula C17H27BrCl2N2O2 B4767839 [4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride

[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4767839
M. Wt: 442.2 g/mol
InChI Key: IBPUWNRJUKCADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for scientists who are studying various biological processes.

Mechanism of Action

The mechanism of action of [4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride involves its interaction with the M1 muscarinic acetylcholine receptor. This compound binds to the receptor and prevents it from being activated by acetylcholine. This results in the inhibition of various physiological processes that are regulated by the M1 receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of [4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride are complex and depend on the specific biological process being studied. In general, this compound has been shown to inhibit the activation of the M1 muscarinic acetylcholine receptor, which can result in a variety of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride in lab experiments is its high potency and selectivity for the M1 muscarinic acetylcholine receptor. This makes it a valuable tool for studying the specific biological processes that are regulated by this receptor. However, one limitation of this compound is that it may not be effective in all biological systems, and its effects may be influenced by various factors such as the concentration of other molecules in the system.

Future Directions

There are several future directions for research on [4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride. One area of research could focus on the development of new compounds that are even more potent and selective for the M1 muscarinic acetylcholine receptor. Another area of research could involve the study of the physiological effects of this compound in various biological systems, including the nervous system, cardiovascular system, and immune system. Additionally, researchers could investigate the potential use of this compound in the treatment of various diseases and disorders that are associated with the dysregulation of the M1 muscarinic acetylcholine receptor.

Scientific Research Applications

[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of biological processes that involve the activation of G protein-coupled receptors (GPCRs). This compound has been shown to be a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, which is a GPCR that is involved in a variety of physiological processes.

properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2.2ClH/c1-3-8-22-17-15(18)9-14(10-16(17)21-2)12-20-11-13-4-6-19-7-5-13;;/h3,9-10,13,19-20H,1,4-8,11-12H2,2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPUWNRJUKCADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2CCNCC2)Br)OCC=C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Allyloxy)-3-bromo-5-methoxybenzyl](piperidin-4-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride
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[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride
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[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride
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[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride
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[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride
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[4-(allyloxy)-3-bromo-5-methoxybenzyl](4-piperidinylmethyl)amine dihydrochloride

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